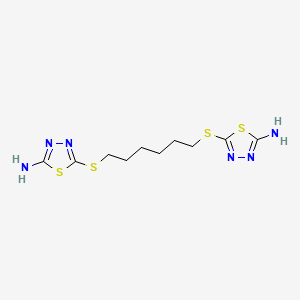
5,5'-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two thiadiazole rings connected by a hexane chain with sulfur linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) typically involves the reaction of hexane-1,6-dithiol with 2-amino-1,3,4-thiadiazole under specific conditions. One common method includes the nucleophilic substitution reaction where the thiol groups of hexane-1,6-dithiol react with the chloro groups of 2-chloro-1,3,4-thiadiazole in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Alkylated or acylated derivatives of the compound.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit metal-catalyzed reactions.
Pathways Involved: In biological systems, it can disrupt cellular processes by interacting with enzymes and proteins, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-(Propane-1,3-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine): Similar structure but with a shorter alkane chain.
5,5’-(Butane-1,4-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine): Similar structure with a butane chain.
Uniqueness
5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) is unique due to its longer hexane chain, which can influence its chemical reactivity and interaction with other molecules. This structural feature can enhance its ability to form stable complexes with metal ions and improve its efficacy as a corrosion inhibitor .
Propiedades
Número CAS |
87202-61-7 |
|---|---|
Fórmula molecular |
C10H16N6S4 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
5-[6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]hexylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H16N6S4/c11-7-13-15-9(19-7)17-5-3-1-2-4-6-18-10-16-14-8(12)20-10/h1-6H2,(H2,11,13)(H2,12,14) |
Clave InChI |
JMXXEYVCEPBGQS-UHFFFAOYSA-N |
SMILES canónico |
C(CCCSC1=NN=C(S1)N)CCSC2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


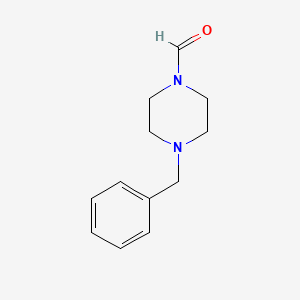
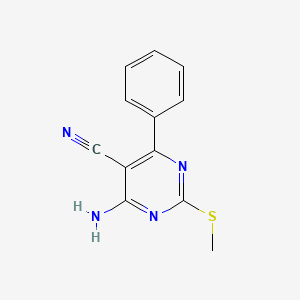
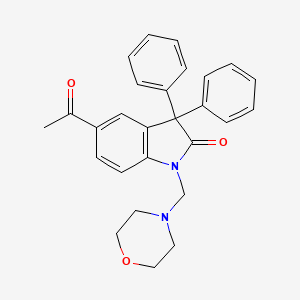

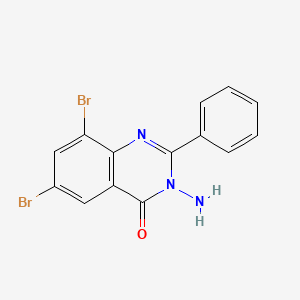
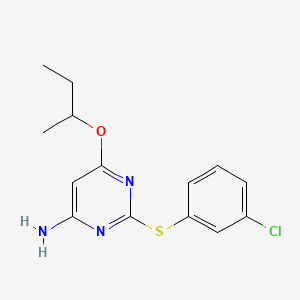
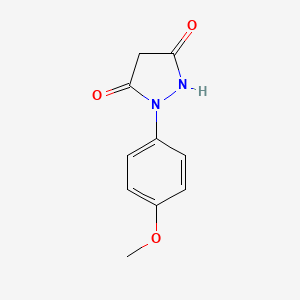
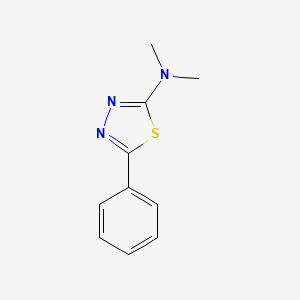
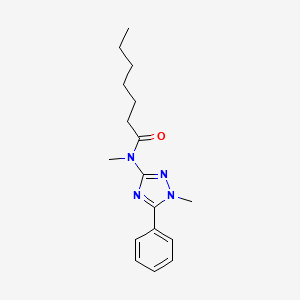


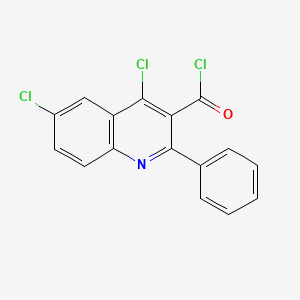
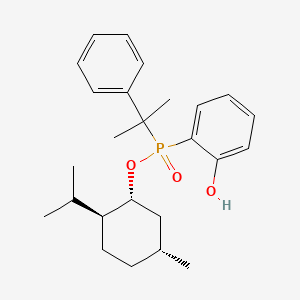
![6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907269.png)
